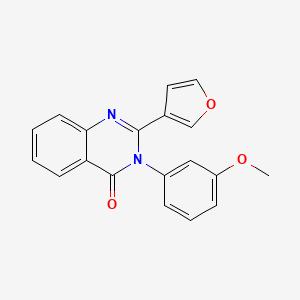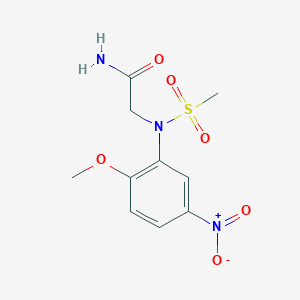
2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone
Übersicht
Beschreibung
2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone, also known as FMQ, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. FMQ is a quinazoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antitumor properties.
Wirkmechanismus
The mechanism of action of 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone exerts its biological activities by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), topoisomerase II, and protein kinase C (PKC). 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone has also been reported to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of prostaglandins, which are known to play a role in inflammation. 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. In addition, 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been reported to inhibit the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone is also stable under normal laboratory conditions. However, 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone has some limitations for lab experiments. It is insoluble in water and has a low solubility in most organic solvents. This can make it difficult to prepare solutions of 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone for biological assays.
Zukünftige Richtungen
There are several future directions for research on 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone. One potential direction is to investigate the potential of 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore the mechanism of action of 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone and to identify the molecular targets of 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone. Additionally, it may be possible to modify the structure of 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone to improve its biological activities and pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in drug development. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antitumor properties. 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been reported to exhibit potent antimicrobial activity against gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
2-(furan-3-yl)-3-(3-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-23-15-6-4-5-14(11-15)21-18(13-9-10-24-12-13)20-17-8-3-2-7-16(17)19(21)22/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUSNSCVYAKXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3506217.png)

![5-amino-1-(4-methoxybenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3506225.png)
![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3506231.png)
![4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile](/img/structure/B3506235.png)


![5-bromo-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B3506253.png)
![N-(2-methylphenyl)-N'-[4-(2H-tetrazol-2-yl)phenyl]urea](/img/structure/B3506260.png)
![3,5-dimethyl-1-[(phenylthio)acetyl]-1H-pyrazole](/img/structure/B3506286.png)
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B3506288.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3506291.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3506299.png)
amino]benzamide](/img/structure/B3506306.png)